molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

Cat. No.: B13025387
CAS No.: 1313885-94-7
M. Wt: 330.27 g/mol
InChI Key: FBLAGBKISZSIDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .

Chemical Reactions Analysis

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.

Comparison with Similar Compounds

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one, a synthetic organic compound with the molecular formula C16H14F4O3, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Molecular Structure and Characteristics:

  • IUPAC Name: this compound
  • CAS Number: 1313885-94-7
  • Molecular Weight: 330.27 g/mol
  • SMILES Representation: CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

The compound features a naphthalene core structure substituted with difluoromethoxy groups, contributing to its unique chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism and the detoxification of various xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a significant compound for studying drug interactions and metabolic pathways .

Antitumor Activity

Preliminary studies have shown promising antitumor activity in various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects against HepG2 cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and activation of caspase-3 .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on cancer cell lines:

Cell LineIC50 (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

The results indicated that the compound effectively inhibited cell growth across multiple cancer types, suggesting broad applicability in anticancer research .

Case Study 2: Mechanistic Insights

Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)
  • Activation of caspase pathways

These findings underscore the potential of this compound as a therapeutic agent targeting cancer cell survival mechanisms .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityMechanism of Action
SeviteronelCytochrome P450 inhibitorEnzyme inhibition
Naphthalene DerivativesAntimicrobial/AntioxidantVaries by specific derivative

The unique substitution pattern in this compound enhances its interaction with specific molecular targets compared to other naphthalene derivatives .

Properties

CAS No.

1313885-94-7

Molecular Formula

C16H14F4O3

Molecular Weight

330.27 g/mol

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3

InChI Key

FBLAGBKISZSIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

Origin of Product

United States

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